molecular formula C21H21ClN4O2 B2982234 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448133-86-5

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2982234
CAS No.: 1448133-86-5
M. Wt: 396.88
InChI Key: QALOHJUXFSRTBQ-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. For instance, the Claisen–Schmidt condensation mentioned earlier is a key reaction in the synthesis of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Optical Properties

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including compounds related to the specified chemical structure, highlighted their optical properties. These compounds exhibit remarkable Stokes' shift ranges and their quantum yields in solution can be tuned based on the chemical structure of the substituent, making them suitable for applications in luminescent materials (Volpi et al., 2017).

Anticancer and Antimicrobial Activity

Another study explored the synthesis of novel biologically potent heterocyclic compounds, focusing on their anticancer and antimicrobial properties. These compounds, featuring pyrazoline and pyridine moieties, showed high potency against various cancer cell lines and pathogenic strains, suggesting potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Corrosion Inhibition

Research on imidazole-based molecules, including those similar to the specified chemical structure, for the corrosion inhibition of carbon steel in acidic medium demonstrated that these compounds could serve as effective corrosion inhibitors. The study revealed that the molecular structure significantly influences the inhibition efficiency, with certain derivatives showing superior performance (Costa et al., 2021).

Molecular Docking Studies

The synthesis and molecular docking studies of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents, including those structurally related to the specified compound, showed potent biological activities. These findings suggest the potential for these compounds to serve as templates for developing new therapeutic agents (Ravula et al., 2016).

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can vary depending on the specific compound. Some compounds may pose risks, and appropriate safety measures should be taken when handling them .

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALOHJUXFSRTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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